molecular formula C17H17FN2O3S B11625140 Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11625140
M. Wt: 348.4 g/mol
InChI Key: ATYPCJBLKCMMQL-UHFFFAOYSA-N
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Description

PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a cyano group, a fluorophenyl group, and a sulfanyl acetate moiety

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

propyl 2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H17FN2O3S/c1-2-7-23-16(22)10-24-17-13(9-19)12(8-15(21)20-17)11-5-3-4-6-14(11)18/h3-6,12H,2,7-8,10H2,1H3,(H,20,21)

InChI Key

ATYPCJBLKCMMQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine. This reaction forms a Michael adduct, which upon heating, undergoes cyclocondensation to yield the desired tetrahydropyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds.

Scientific Research Applications

PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential for interactions with biological targets, while the sulfanyl acetate moiety provides additional sites for chemical modification.

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